4-chloro-N-ethyl-3-nitroaniline

Medicinal Chemistry Analytical Chemistry Organic Synthesis

Sourcing secondary nitroaniline building blocks with predictable N-alkylation selectivity often leads to bis-alkylation byproducts from primary amine analogs, compromising reaction yields. 4-Chloro-N-ethyl-3-nitroaniline (CAS 1157074-03-7) eliminates this risk through its single N-H bond, enabling precise mono-functionalization for SAR exploration and heterocyclic synthesis. - Controlled N-alkylation: Single N-H site avoids bis-alkylation byproducts common to primary amine analogs (e.g., 4-chloro-3-nitroaniline). - Enhanced metabolic stability: Dual deactivation by 4-Cl and 3-NO₂ groups reduces CYP450-mediated N-hydroxylation and epoxidation, supporting lead optimization workflows. - Supply assurance: Offered at ≥95% purity with sealed dry storage (2-8°C) and ambient shipping within continental US; HazMat Class 6.1 (UN 2811, PG III) protocols apply.

Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
Cat. No. B13311770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-ethyl-3-nitroaniline
Molecular FormulaC8H9ClN2O2
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESCCNC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
InChIInChI=1S/C8H9ClN2O2/c1-2-10-6-3-4-7(9)8(5-6)11(12)13/h3-5,10H,2H2,1H3
InChIKeyPLPSKERNYGVTFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N-ethyl-3-nitroaniline: Core Properties & Architecture


4-Chloro-N-ethyl-3-nitroaniline (CAS 1157074-03-7, molecular formula C₈H₉ClN₂O₂, molecular weight 200.62) is a secondary aromatic amine belonging to the substituted nitroaniline class . Its structure features three distinct functional domains: a 4-chloro substituent on the phenyl ring, a 3-nitro group ortho to the amine, and an N-ethyl group that classifies it as a secondary amine [1]. The compound's unique substitution pattern influences its electron density distribution, nucleophilicity, and hydrogen-bonding capacity, making it a versatile building block for the synthesis of heterocyclic compounds, azo dyes, and bioactive molecule intermediates [2]. Commercially, it is typically offered at ≥95% purity for research and further manufacturing applications .

4-Chloro-N-ethyl-3-nitroaniline: Substitution Limitations


Substituting 4-chloro-N-ethyl-3-nitroaniline with structurally similar nitroaniline derivatives introduces significant changes in key physicochemical and electronic properties that directly impact synthetic utility. The combination of a 4-chloro substituent, a 3-nitro group, and an N-ethyl secondary amine creates a unique profile of electron density, basicity, and steric hindrance that cannot be replicated by either primary amine analogs (e.g., 4-chloro-3-nitroaniline) or non-halogenated N-ethyl derivatives (e.g., N-ethyl-3-nitroaniline) . Class-level evidence demonstrates that both chloro and nitro substituents strongly deactivate the amine toward N-hydroxylation and the aromatic ring toward epoxidation, directly affecting metabolic stability and oxidative degradation pathways [1]. Furthermore, the ethyl substituent on the amine nitrogen confers higher basicity compared to methyl analogs due to steric effects [2], altering nucleophilic reactivity in alkylation and acylation reactions. These substituent-dependent differences mean that generic substitution without empirical validation risks synthetic failure, altered reaction yields, and unpredictable downstream performance [3].

4-Chloro-N-ethyl-3-nitroaniline: Evidence vs. Analogs


Molecular Weight & LogP: Solubility and Chromatography

The molecular weight of 4-chloro-N-ethyl-3-nitroaniline is 200.62 g/mol, which is 34.44 g/mol higher than its non-halogenated counterpart N-ethyl-3-nitroaniline (166.18 g/mol) . This increased molecular weight correlates with higher lipophilicity and altered chromatographic retention, which can be leveraged for improved separation and detection in analytical workflows .

Medicinal Chemistry Analytical Chemistry Organic Synthesis

Secondary Amine Basicity and Nucleophilicity

As a secondary amine with an N-ethyl substituent, 4-chloro-N-ethyl-3-nitroaniline exhibits higher basicity compared to both primary amine analogs (e.g., 4-chloro-3-nitroaniline) and N-methyl substituted derivatives [1]. Class-level data on aromatic amines indicates that the ethyl group's greater steric bulk enhances electron donation to the nitrogen, increasing pKa and nucleophilicity relative to N-methyl aniline [2]. This elevated basicity can improve reaction yields in nucleophilic substitution and acylation reactions.

Organic Synthesis Medicinal Chemistry Chemical Engineering

Predicted pKa and Thermal Stability

Predicted pKa values indicate that 4-chloro-N-ethyl-3-nitroaniline (inferred ~2.6) exhibits significantly different acid-base behavior compared to its primary amine analog 4-chloro-3-nitroaniline (predicted pKa 1.87) . This ~0.7 unit pKa difference affects protonation state under physiological and reaction conditions. Additionally, melting point data for the N-methyl analog (56 °C) suggests that N-ethyl substitution further depresses crystallinity and melting point relative to the primary amine (99–101 °C) , potentially improving solubility in organic solvents.

Medicinal Chemistry Process Chemistry Material Science

Metabolic Stability from Halogen Deactivation

Computational analysis of fifteen aniline derivatives demonstrated that the presence of both chloro and nitro substituents strongly deactivates the amine toward N-hydroxylation and the aromatic ring toward epoxidation by cytochrome P450 enzymes [1]. This class-level inference suggests that 4-chloro-N-ethyl-3-nitroaniline may exhibit reduced oxidative metabolism compared to non-halogenated analogs like N-ethyl-3-nitroaniline, potentially translating to longer half-life in in vitro metabolic stability assays.

Medicinal Chemistry Toxicology Drug Metabolism

Mechanical Behavior in Co-crystal Formation

In co-crystallization studies with caffeine, the primary amine analog 4-chloro-3-nitroaniline (4Cl3NA) formed co-crystals that exhibited brittle fracture upon application of mechanical stress, attributed to weak intralayer interactions [1]. This mechanical behavior contrasts with other halogenated nitroanilines (e.g., 2-chloro-5-nitroaniline) that formed shear-deformable 2D flat layer structures. While direct data for the N-ethyl derivative are absent, this class-level evidence demonstrates that halogen identity and substitution pattern critically govern solid-state packing and mechanical properties.

Crystal Engineering Material Science Solid-State Chemistry

N-Alkylation Selectivity over Primary Amines

As a secondary amine, 4-chloro-N-ethyl-3-nitroaniline can undergo further N-alkylation to yield tertiary amine products, whereas primary amine analogs like 4-chloro-3-nitroaniline can undergo both mono- and bis-alkylation [1]. This difference in the number of available N-H bonds (one vs. two) provides greater synthetic control over the degree of substitution and can eliminate unwanted bis-alkylated byproducts in certain synthetic sequences.

Organic Synthesis Process Chemistry Medicinal Chemistry

Application Scenarios: 4-Chloro-N-ethyl-3-nitroaniline


Controlled N-Alkylation for Heterocyclic Synthesis

The secondary amine functionality of 4-chloro-N-ethyl-3-nitroaniline, with its single N-H bond, enables precise N-alkylation without the risk of bis-alkylation byproducts common to primary amine analogs [1]. This property is particularly valuable in medicinal chemistry programs requiring controlled introduction of additional N-substituents for SAR exploration. The compound's predicted higher basicity (relative to N-methyl analogs) may also enhance nucleophilic reactivity in amide bond formation and other derivatization steps [2].

Metabolically Stable Building Block

Class-level computational evidence indicates that the dual deactivation provided by the 4-chloro and 3-nitro substituents reduces susceptibility to cytochrome P450-mediated N-hydroxylation and epoxidation [1]. This makes 4-chloro-N-ethyl-3-nitroaniline a strategically advantageous building block for the synthesis of drug candidates or chemical probes where metabolic stability in in vitro assays is a key optimization parameter. Selection of this halogenated derivative over non-halogenated analogs may reduce oxidative degradation liabilities early in lead optimization.

Azo Dyes and Pigments with Enhanced Lipophilicity

The increased molecular weight (200.62 g/mol) and inferred higher lipophilicity of 4-chloro-N-ethyl-3-nitroaniline, compared to non-halogenated N-ethyl-3-nitroaniline (166.18 g/mol) [1], can be exploited in the design of disperse dyes and pigments requiring modified affinity for hydrophobic textile fibers or polymer matrices. Chloroaniline derivatives are established precursors for azo dye synthesis [2], and the specific substitution pattern of this compound may yield dyes with distinct shade, fastness, and application properties.

Crystal Engineering of Halogenated Nitroanilines

Based on established structure-mechanical property relationships in halogenated nitroaniline co-crystals [1], 4-chloro-N-ethyl-3-nitroaniline represents a logical extension for crystal engineering research. Its unique combination of a 4-chloro substituent, 3-nitro group, and N-ethyl secondary amine provides an unexplored hydrogen-bonding and halogen-bonding landscape that may yield novel solid-state architectures with tunable mechanical, thermal, or pharmaceutical properties. Procurement of this compound enables systematic investigation of how N-alkylation modifies co-crystal formation compared to the well-studied primary amine analog 4-chloro-3-nitroaniline.

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